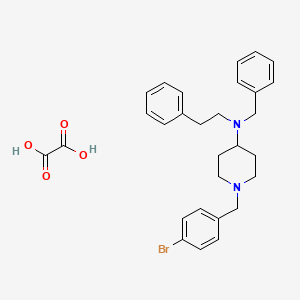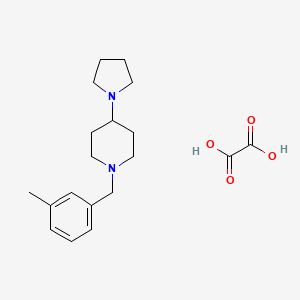![molecular formula C26H33N3O5 B3968123 1-benzyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968123.png)
1-benzyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate
説明
1-benzyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate, commonly known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It is a psychoactive substance that is commonly used as a recreational drug due to its stimulant properties. However, BZP also has potential applications in scientific research due to its unique chemical structure and mechanism of action.
作用機序
BZP acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their availability in the synaptic cleft. This increase in neurotransmitter availability leads to an increase in neuronal activity and results in the stimulant effects of BZP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BZP are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, which provides energy to the body. BZP can also cause side effects such as anxiety, restlessness, and insomnia.
実験室実験の利点と制限
BZP has several advantages as a research tool. It has a unique chemical structure and mechanism of action that make it useful for studying the effects of stimulants on the central nervous system. It is also relatively easy to synthesize and can be obtained in large quantities. However, BZP also has limitations as a research tool. It is a controlled substance and can only be used in research under strict regulations. Additionally, its effects on the central nervous system are similar to those of other stimulants, which can make it difficult to isolate the effects of BZP specifically.
将来の方向性
There are several future directions for research on BZP. One area of research is the development of new synthetic compounds that have similar chemical structures and mechanisms of action as BZP but with fewer side effects. Another area of research is the use of BZP as a research tool to study the effects of stimulants on the central nervous system in animal models. Finally, there is potential for the use of BZP in the development of new treatments for conditions such as attention-deficit/hyperactivity disorder and narcolepsy.
科学的研究の応用
BZP has potential applications in scientific research due to its unique chemical structure and mechanism of action. It has been found to have stimulant properties similar to those of amphetamines and has been used as a research tool to study the effects of stimulants on the central nervous system.
特性
IUPAC Name |
1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O.C2H2O4/c28-24(19-21-7-3-1-4-8-21)27-13-11-23(12-14-27)26-17-15-25(16-18-26)20-22-9-5-2-6-10-22;3-1(4)2(5)6/h1-10,23H,11-20H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQPZNYMUXNOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B3968058.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968064.png)



![3-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole oxalate](/img/structure/B3968096.png)
![5-imino-2-methyl-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3968104.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3968115.png)
![2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3968119.png)
![1-acetyl-17-(5-acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968131.png)
![5-(5-bromo-2-thienyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3968138.png)
![1-(2-methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968148.png)